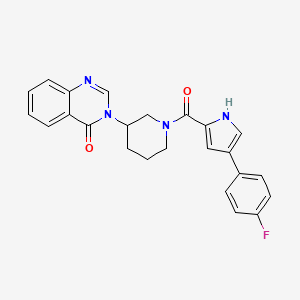

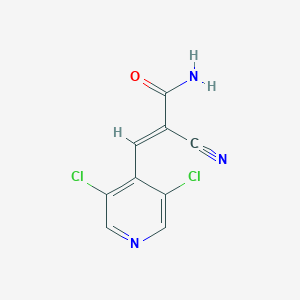

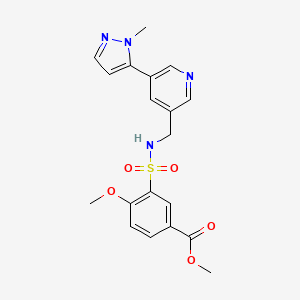

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, also known as DCPIB, is a potent and selective inhibitor of volume-regulated anion channels (VRACs). VRACs play a crucial role in the regulation of cell volume and are involved in various physiological processes such as cell proliferation, apoptosis, and migration. In recent years, DCPIB has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Versatile Synthesis of Quinolines and Related Fused Pyridines

- Overview : Vilsmeier formylation of tertiary and secondary enamides, including compounds similar to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, leads to the formation of 2-pyridones and 2-chloropyridines, respectively. This method allows for substitution in various positions, facilitating the synthesis of a range of pyridine derivatives (Hayes & Meth–Cohn, 1979).

Anticancer and α-Glucosidase Inhibitory Activities

- Anticancer Activities : A study on the synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives found that these compounds, which are structurally related to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, exhibit significant anticancer activities in various cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells (Al-Majid et al., 2019).

Synthesis of Heterocyclic Compounds

- Heterocyclic Assemblies : Enamides like (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide can be used in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).

Synthesis of Alkaloids and Bioactive Compounds

- Alkaloid Synthesis : Enaminones, similar to the compound , serve as valuable intermediates in the synthesis of indolizidine and quinolizidine alkaloids, as well as other bioactive compounds. These enaminones have been used to develop methods for the synthesis and derivatization of indolizidines (Seki & Georg, 2014).

Synthesis of Polyamides and Polyimides

- Polymeric Materials : Aromatic polyamides and polyimides, which can be synthesized using compounds similar to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, are materials with significant industrial applications. These polymers exhibit excellent thermal stability and solubility in polar solvents (Yang & Lin, 1995).

Synthesis of Diverse Heterocycles

- Diverse Heterocyclic Derivatives : Enaminones, structurally related to the compound , are used in the synthesis of various heterocyclic derivatives, including indenopyrimidine, indenopyridine, fluorenone, and indenopyran derivatives. These compounds have potential applications in drug development and other areas of chemical research (Elmaati et al., 2004).

properties

IUPAC Name |

(E)-2-cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-3-14-4-8(11)6(7)1-5(2-12)9(13)15/h1,3-4H,(H2,13,15)/b5-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMQJZSOSUTSY-ORCRQEGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=C(C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=N1)Cl)/C=C(\C#N)/C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2920659.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)